3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE
CAS No.:
Cat. No.: VC8844984
Molecular Formula: C18H22N2O5
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O5 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | diethyl 4-(3-hydroxypropylamino)quinoline-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C18H22N2O5/c1-3-24-17(22)12-6-7-15-13(10-12)16(19-8-5-9-21)14(11-20-15)18(23)25-4-2/h6-7,10-11,21H,3-5,8-9H2,1-2H3,(H,19,20) |
| Standard InChI Key | VUXNLJYIMMJZDO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCO |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCO |
Introduction
3,6-Diethyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential biological properties and its role as a building block for synthesizing more complex molecules.
Synthesis Methods
The synthesis of 3,6-diethyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by functionalization at specific positions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production
Industrial production may utilize large-scale synthesis techniques such as continuous flow reactors and automated synthesis to maximize efficiency and minimize costs.
Chemical Reactions and Transformations
This compound can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
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Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents such as sodium borohydride.
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Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Quinoline N-oxides |
| Reduction | Sodium borohydride | Dihydroquinoline derivatives |
| Substitution | Various nucleophiles and electrophiles | Functionalized quinoline derivatives |
Comparison with Similar Compounds
This compound is unique due to its specific functional groups and substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives like quinoline itself, chloroquine, and primaquine.
| Compound | Biological Activity | Chemical Properties |
|---|---|---|
| Quinoline | Basic quinoline structure | Simplest form of quinoline derivatives |
| Chloroquine | Antimalarial drug | Known for its antimalarial activity |
| Primaquine | Antimalarial drug | Similar to chloroquine but with different side effects |
| 3,6-Diethyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate | Potential antimicrobial and anticancer properties | Unique functional groups |
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